
2-甲基苯基异硫氰酸酯
描述
2-Methylphenyl isothiocyanate, also known as 2-Methylphenyl isothiocyanate, is a useful research compound. Its molecular formula is C8H7NS and its molecular weight is 149.21 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methylphenyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 220230. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methylphenyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylphenyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
培养的成纤维细胞中的 Nrf2 激活
与 2-甲基苯基异硫氰酸酯在结构上相关的异硫氰酸酯,如烯丙基异硫氰酸酯 (AITC)、丁基异硫氰酸酯 (BITC) 和苯乙基异硫氰酸酯 (PEITC),已显示可激活 NIH3T3 成纤维细胞中的 Nrf2。这种激活导致 2 期和抗氧化酶的表达增加,包括 γ-谷氨酰半胱氨酸合成酶 (γGCS)、血红素加氧酶-1 (HO-1) 和 NAD(P)H:醌氧化还原酶 (NQO1) (Ernst 等,2011)。
大气化学
2-甲基苯基异硫氰酸酯参与与 OH 自由基的气相反应。对其在烟雾室-质谱分析仪系统中的反应动力学和产物进行的研究提供了对其大气寿命和环境影响的见解,有助于更好地理解大气化学 (Sommerlade、Ekici 和 Parlar,2006)。
生物熏蒸和土壤生物学
异硫氰酸酯,包括与 2-甲基苯基异硫氰酸酯相似的 2-苯乙基异硫氰酸酯,已显示出对土壤昆虫和害虫的生物活性。这突出了它们在生物熏蒸实践中的潜力,并了解它们与不同土壤类型和温度的相互作用 (Matthiessen 和 Shackleton,2005)。
线粒体成像
异硫氰酸酯功能化化合物因其高特异性和光稳定性而被用于线粒体成像。该应用对于实时监测线粒体自噬等细胞过程至关重要 (Zhang 等,2015)。
化学合成
2-甲基苯基异硫氰酸酯在合成新的稠合杂环中发挥作用,为有机化学和材料科学领域做出了贡献。它已参与导致新结构的反应,这些新结构在各个领域具有潜在应用 (Calestani 等,2001)。
安全和危害
未来方向
作用机制
Target of Action
Isothiocyanates, a class of compounds to which 2-methylphenyl isothiocyanate belongs, are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .
Mode of Action
The mode of action of 2-Methylphenyl isothiocyanate involves its interaction with various amines . Phenyl isothiocyanate, a related compound, is known to be highly reactive with various amines due to the fact that the electrons of the group (N=C=S) could be spread over the benzene . This suggests that 2-Methylphenyl isothiocyanate may also interact with amines in a similar manner.
Biochemical Pathways
, isothiocyanates are known to modulate a large number of cancer-related targets or pathways. These include the inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), and inhibition of macrophage .
生化分析
Biochemical Properties
2-Methylphenyl isothiocyanate plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It reacts with amino groups in proteins, forming stable thiourea derivatives. This interaction can alter the activity of enzymes and proteins, making 2-methylphenyl isothiocyanate a useful reagent for studying enzyme mechanisms and protein functions. Additionally, it has been observed to interact with glutathione, a critical antioxidant in cells, potentially affecting cellular redox balance .
Cellular Effects
2-Methylphenyl isothiocyanate has been shown to influence various cellular processes. It can induce apoptosis in cancer cells by activating cell death pathways and inhibiting cell proliferation. This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation. Furthermore, 2-methylphenyl isothiocyanate can modulate gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 2-methylphenyl isothiocyanate involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, 2-methylphenyl isothiocyanate can induce oxidative stress by depleting cellular antioxidants, leading to the activation of stress response pathways and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methylphenyl isothiocyanate can vary over time. This compound is relatively stable under standard laboratory conditions but can degrade when exposed to light and heat. Long-term exposure to 2-methylphenyl isothiocyanate has been shown to cause sustained changes in cellular function, including alterations in cell cycle progression and increased oxidative stress .
Dosage Effects in Animal Models
The effects of 2-methylphenyl isothiocyanate in animal models are dose-dependent. At low doses, it can induce beneficial effects such as the activation of detoxification enzymes and the inhibition of tumor growth. At high doses, 2-methylphenyl isothiocyanate can cause toxic effects, including liver damage, gastrointestinal irritation, and systemic toxicity. These adverse effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
2-Methylphenyl isothiocyanate is metabolized in the liver through the mercapturic acid pathway. It is conjugated with glutathione to form a thiol conjugate, which is then further metabolized and excreted in the urine. This metabolic pathway is crucial for the detoxification and elimination of 2-methylphenyl isothiocyanate from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells, 2-methylphenyl isothiocyanate is transported and distributed through passive diffusion and active transport mechanisms. It can interact with various transporters and binding proteins, affecting its localization and accumulation in different cellular compartments. The distribution of 2-methylphenyl isothiocyanate within tissues is influenced by its lipophilicity and affinity for cellular membranes .
Subcellular Localization
2-Methylphenyl isothiocyanate is primarily localized in the cytoplasm and can accumulate in specific organelles such as the mitochondria and endoplasmic reticulum. This subcellular localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments. The activity and function of 2-methylphenyl isothiocyanate can be affected by its localization, as it can interact with organelle-specific proteins and enzymes .
属性
IUPAC Name |
1-isothiocyanato-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-7-4-2-3-5-8(7)9-6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKYYPPZLPVIBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210325 | |
| Record name | 2-Tolyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614-69-7 | |
| Record name | 2-Methylphenyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Tolyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 614-69-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220230 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Tolyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-tolyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-TOLYL ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0ST94Z07Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



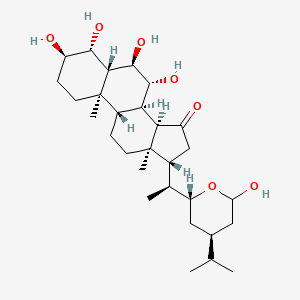

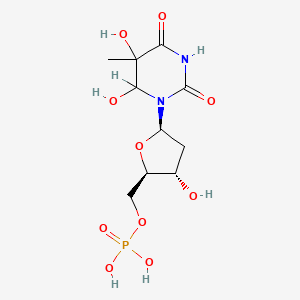



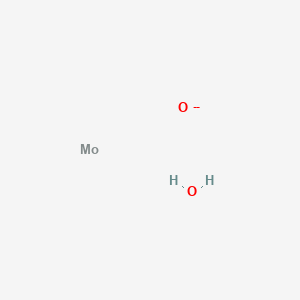
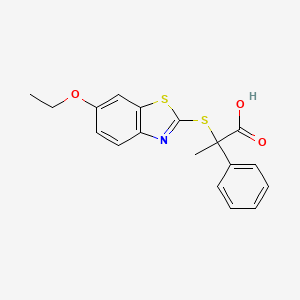
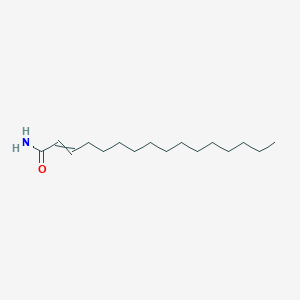
![5-(Methoxymethyl)-4-[2,3,4-trihydroxy-6-(methoxymethyl)phenyl]benzene-1,2,3-triol](/img/structure/B1217884.png)



